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Compound of Interest

Compound Name: 3-Methoxypropylamine

Cat. No.: B165612

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and infrared (IR) spectroscopic data for 3-Methoxypropylamine (MOPA), a versatile

primary amine used in various industrial applications, including as a corrosion inhibitor, in the
synthesis of pharmaceuticals, and in coatings and adhesives. This document is intended for

researchers, scientists, and professionals in drug development and chemical manufacturing

who require detailed spectroscopic information for compound identification, characterization,
and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The following sections present the *H and 3C NMR
data for 3-Methoxypropylamine, typically recorded in deuterated chloroform (CDCIs) as the
solvent.

'H NMR Spectroscopy

Proton NMR (*H NMR) spectroscopy provides information on the number of different types of
protons, their chemical environment, and their proximity to other protons in the molecule.

Table 1: *H NMR Spectroscopic Data for 3-Methoxypropylamine
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. . . Coupling
. Chemical Shift  Splitting .
Assighment Constant (J, Integration
(6, ppm) Pattern
Hz)
-NH:z 1.19 Singlet (broad) - 2H
-CH2-CH2-NH:z 1.71 Quintet 6.3 2H
-CH2-NH:2 2.79 Triplet 6.8 2H
-O-CHs 3.33 Singlet - 3H
-O-CHa- 3.46 Triplet 6.3 2H

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

13C NMR Spectroscopy

Carbon-13 NMR (33C NMR) spectroscopy provides information about the carbon framework of
a molecule.

Table 2: 13C NMR Spectroscopic Data for 3-Methoxypropylamine

Assignment Chemical Shift (6, ppm)
-CH2-CH2-NH:2 30.1
-CH2-NH:z 46.9
-O-CHs 58.6
-O-CHza- 71.2

Note: The provided 3C NMR data is based on a derivative of 3-Methoxypropylamine and
serves as a close approximation.[1] Actual values for the free amine may vary slightly.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which
causes vibrations of the chemical bonds. This technique is particularly useful for identifying the
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functional groups present in a molecule.

Table 3: FT-IR Spectroscopic Data for 3-Methoxypropylamine (Neat)

Wavenumber (cm~12) Intensity Assignment

3360 - 3280 Strong, Broad N-H stretch (primary amine)
2925 Medium C-H stretch (aliphatic)

2828 Medium C-H stretch (aliphatic)

1592 Medium N-H bend (scissoring)

1435 Medium C-H bend

1115 Strong C-O-C stretch (asymmetric)
1048 Weak C-N stretch

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of liquid samples like
3-Methoxypropylamine.

NMR Spectroscopy Protocol

A standard protocol for obtaining the NMR spectrum of a liquid amine is as follows:

o Sample Preparation: Prepare a solution of approximately 5-10 mg of 3-
Methoxypropylamine in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCIs) in a clean,
dry NMR tube.

e Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the
instrument to optimize the magnetic field homogeneity.

o Data Acquisition: Acquire the *H NMR spectrum. A typical experiment involves a 90° pulse
followed by detection of the free induction decay (FID). For 3C NMR, a proton-decoupled
experiment is standard to simplify the spectrum.
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o Data Processing: Apply a Fourier transform to the FID to obtain the spectrum. Phase and
baseline correct the spectrum.

e Analysis: Integrate the peaks in the *H NMR spectrum to determine the relative number of
protons. Measure the chemical shifts and coupling constants.

FT-IR Spectroscopy Protocol

For a neat liquid sample like 3-Methoxypropylamine, the following procedure is typically used:

o Sample Preparation: Place a small drop of the neat liquid between two potassium bromide
(KBr) or sodium chloride (NaCl) salt plates to create a thin film.

e Instrument Setup: Place the salt plate assembly in the sample holder of the FT-IR
spectrometer.

e Background Scan: Perform a background scan to record the spectrum of the ambient
atmosphere (containing CO2z and water vapor).

o Sample Scan: Acquire the spectrum of the sample. The instrument's software will
automatically subtract the background spectrum.

o Data Analysis: Identify and label the significant absorption peaks in the spectrum and assign
them to the corresponding functional group vibrations.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic data and the
molecular structure of 3-Methoxypropylamine.

Caption: *H NMR assignments for 3-Methoxypropylamine.

Caption: 13C NMR assignments for 3-Methoxypropylamine.
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Figure 3: Experimental Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Methoxypropylamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165612#spectroscopic-data-for-3-
methoxypropylamine-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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